molecular formula C6H6N2O2 B139227 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one CAS No. 142328-06-1

6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one

Cat. No.: B139227
CAS No.: 142328-06-1
M. Wt: 138.12 g/mol
InChI Key: YONIOJQXOFZEDM-UHFFFAOYSA-N
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Description

6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one is a useful research compound. Its molecular formula is C6H6N2O2 and its molecular weight is 138.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c9-5-3-1-2-4-6(5)8-10-7-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONIOJQXOFZEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NON=C2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337483
Record name 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142328-06-1
Record name 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main focus of the research paper regarding 6,7-dihydrobenzo[c][1,2,5]oxadiazol-4(5H)-one?

A1: The research paper focuses on utilizing 6,7-dihydrobenzo[c][1,2,5]oxadiazol-4(5H)-one as a starting material for synthesizing 1,2,5-oxadiazolo[3,4-g]indoles. Specifically, the researchers explore the annelation reaction of 6,7-dihydrobenzo[c][1,2,5]oxadiazol-4(5H)-one oxime with acetylene as a synthetic route. [] This highlights the compound's potential as a building block for more complex heterocyclic systems with potential biological activity.

Q2: Are there other synthetic applications of 6,7-dihydrobenzo[c][1,2,5]oxadiazol-4(5H)-one described in the research?

A2: The paper primarily focuses on the specific reaction with acetylene to produce 1,2,5-oxadiazolo[3,4-g]indoles. Further research would be needed to explore other potential synthetic applications of this compound. []

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